molecular formula C17H21N3O4S B2425024 Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate CAS No. 1448135-97-4

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Cat. No.: B2425024
CAS No.: 1448135-97-4
M. Wt: 363.43
InChI Key: MFMFESFBSWOXKA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a fascinating compound combining several heterocycles: thiophene, oxadiazole, and piperidine. These structural components make it of high interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : Combine ethyl acetoacetate with a substituted piperidine under alkaline conditions to form the intermediate.

  • Cyclization: : Treat the intermediate with an oxadiazole derivative under reflux to form the target compound.

  • Purification: : Utilize column chromatography to purify the final product.

Industrial Production Methods

Although large-scale production specifics are not publicly documented, typically, such compounds would be synthesized in a batch reactor with strict control over temperature and pH levels to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation at the thiophene ring to introduce sulfone or sulfoxide groups.

  • Reduction: : The carbonyl group can be reduced to a hydroxyl group, altering its reactivity.

  • Substitution: : Nucleophilic substitution at the piperidine nitrogen can introduce diverse functional groups.

Common Reagents and Conditions

  • Oxidation: : m-CPBA (meta-chloroperoxybenzoic acid) in an inert solvent like dichloromethane.

  • Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

  • Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Hydroxy derivatives.

  • Substitution: : Amide or ether derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diverse reactivity allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological studies, it exhibits potential as a pharmacophore due to its heterocyclic structure, which interacts favorably with various biological targets.

Medicine

Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their interactions with specific enzymes and receptors.

Industry

Used in the development of organic semiconductors and other electronic materials due to its stable conjugated systems and the presence of electron-donating and electron-withdrawing groups.

Mechanism of Action

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiophene and oxadiazole rings can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, altering the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-(4-phenylpiperidin-1-yl)butanoate: : Similar structure but lacks the thiophene and oxadiazole rings.

  • Methyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate: : Methyl ester instead of ethyl.

  • 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoic acid: : Carboxylic acid instead of ester.

Uniqueness

The presence of thiophene and oxadiazole rings in the same molecule makes it unique due to their combined electronic properties, offering distinct reactivity and interaction profiles compared to similar compounds.

There you have it—a deep dive into this compound! Now, what other fascinating topics shall we explore?

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMFESFBSWOXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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